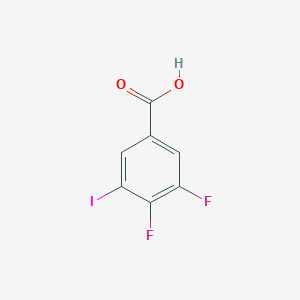

3,4-Difluoro-5-iodobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid, a simple aromatic carboxylic acid, serves as the parent structure for a vast array of derivatives. wikipedia.org The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzene (B151609) ring dramatically influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. The carboxyl group itself is a meta-directing group in electrophilic substitution reactions. numberanalytics.com The chemistry of these derivatives is rich, encompassing reactions of both the carboxyl group and the aromatic ring, allowing for diverse synthetic transformations. wikipedia.orgnumberanalytics.com The strategic placement of halogens can alter the electronic nature of the ring and provide specific reaction handles for further functionalization. britannica.com

Significance of Multifunctional Aromatic Scaffolds in Organic Synthesis

Multifunctional aromatic scaffolds, such as halogenated benzoic acids, are invaluable building blocks in organic synthesis. nih.govresearchgate.net These structures contain multiple reactive sites, allowing for sequential and regioselective chemical modifications. This multifunctionality is crucial for constructing complex molecular architectures found in biologically active compounds and functional materials. nih.govresearchgate.net The presence of different halogens and a carboxylic acid group on a single benzene ring offers orthogonal chemical reactivity, enabling chemists to build elaborate molecules in a controlled, step-wise fashion. These scaffolds are instrumental in creating libraries of compounds for drug discovery and developing novel polymers and dyes. researchgate.netrsc.org

Overview of Research Directions in Halogenated Benzoic Acid Chemistry

Current research involving halogenated benzoic acids is diverse and expanding. A primary focus is their application as key intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The unique properties imparted by halogens, particularly fluorine, can enhance the efficacy and pharmacokinetic profiles of drug candidates. Another significant research avenue is the development of novel synthetic methodologies, including more efficient and environmentally benign halogenation and cross-coupling reactions. manchester.ac.uk There is growing interest in transition-metal-free reactions, such as decarboxylative halogenation, which use the carboxylic acid group as a disposable director for introducing a halogen. manchester.ac.ukacs.org Furthermore, these compounds are being explored for the creation of advanced materials, such as recyclable polymers and materials with specific electronic properties. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C7H3F2IO2 |

|---|---|

Molecular Weight |

284.00 g/mol |

IUPAC Name |

3,4-difluoro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |

InChI Key |

IBNLJIMSEMTFFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 3,4 Difluoro 5 Iodobenzoic Acid

Precursor Synthesis and Building Block Derivatization

The foundation of synthesizing 3,4-Difluoro-5-iodobenzoic acid lies in the preparation of appropriately fluorinated precursors and the subsequent introduction of an iodine atom.

Accessing Fluorinated Benzoic Acid Precursors

The journey to this compound often begins with the synthesis of fluorinated benzoic acid derivatives. These precursors are crucial starting materials, and their availability and purity are paramount for the success of subsequent reactions.

One common precursor is 2,4-difluorobenzoic acid. Various methods exist for its synthesis, including the fluorination of benzoic acid or its derivatives. ontosight.ai For instance, 2,4,5-trifluorobenzoic acid can be nitrated and subsequently manipulated to yield fluorinated benzoic acid structures. google.com Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from 2-iodobenzoic acid. researchgate.netarkat-usa.org This method has been shown to be effective for producing fluorobenzoic acids, including those with nitro substituents. arkat-usa.org

The synthesis of fluorinated benzoic acids can also be achieved through the diazotization of aminobenzoic acids followed by a Schiemann reaction, although this is not always the most efficient route. researchgate.net The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity of the final product.

Iodination Methodologies for Aromatic Systems

Once a suitable fluorinated benzoic acid precursor is obtained, the next critical step is the introduction of an iodine atom at the desired position. A variety of iodination methods for aromatic compounds are available, each with its own advantages and limitations.

Direct iodination of aromatic compounds often requires an oxidizing agent to generate a more electrophilic iodine species. scispace.comwikipedia.org Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. manac-inc.co.jpresearchgate.net N-Iodosuccinimide (NIS) is another widely used reagent, often in combination with strong acids like sulfuric acid or trifluoromethanesulfonic acid, to iodinate both activated and deactivated aromatic rings. scispace.comresearchgate.netacs.org The reactivity of the aromatic substrate dictates the necessary conditions; electron-rich aromatics can sometimes be iodinated with NIS alone, while deactivated rings require stronger acidic catalysts. researchgate.net

For deactivated aromatic compounds like fluorinated benzoic acids, more potent iodinating systems are often necessary. A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid has been shown to be effective for iodinating strongly deactivated compounds. wikipedia.org Another method involves using iodic acid as the sole iodinating reagent. nih.gov The choice of iodinating agent and reaction conditions is crucial for achieving high yields and regioselectivity.

Here is a comparison of different iodination methods for aromatic compounds:

| Iodinating Agent/System | Substrate Scope | Conditions | Key Features |

| I₂ / Nitric Acid | General Aromatic Compounds | Reflux | Industrially common, low-cost reagents. manac-inc.co.jp |

| N-Iodosuccinimide (NIS) / Acid | Activated and Deactivated Aromatics | Varies (e.g., 0-20°C in H₂SO₄) | Versatile reagent, regioselectivity can be controlled by the acid catalyst. researchgate.netacs.org |

| I₂ / Potassium Iodate / H₂SO₄ | Deactivated Aromatics | Not specified | Powerful reagent for strongly deactivated rings. wikipedia.org |

| Iodic Acid | Deactivated Aromatics | 45-50°C | Acts as the sole iodinating agent. nih.gov |

| KI / (NH₄)₂S₂O₈ | Activated Aromatics | Room Temperature, Aqueous Methanol (B129727) | Acid-free, good for phenols and anilines. |

Regioselective Functionalization Approaches

Achieving the specific substitution pattern of this compound requires methods that can control the position of functional group introduction. Regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile, such as an iodine source, to introduce a substituent at a specific site.

The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.net For example, benzoic acid can be lithiated at the ortho position using sec-butyllithium (B1581126) and TMEDA at low temperatures. rsc.orgresearchgate.net This lithiated species can then react with an electrophile like methyl iodide. rsc.orgresearchgate.net In the context of fluorinated benzoic acids, the interplay between the directing effects of the carboxyl group and the fluorine atoms becomes crucial in determining the site of metalation. The fluorine atoms themselves can also influence the regioselectivity of lithiation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, a palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been developed, providing a route to aryl iodides. nih.gov Another strategy involves a palladium-catalyzed transfer iodination from aryl iodides to C(sp³)–H bonds, although this is less directly applicable to the synthesis of the target molecule. ethz.ch More relevant is the palladium-catalyzed C–H iodination of arenes using aryl iodides as the iodinating reagents, which can be directed by a carboxylic acid group to achieve meta- or ortho-iodination. chinesechemsoc.org The Catellani reaction, catalyzed by palladium and norbornene, offers a method for the synthesis of ortho-iodobiaryls from aryl iodides and bromides. researchgate.net

The aromatic Finkelstein reaction, which involves the conversion of aryl bromides or chlorides to aryl iodides, can also be facilitated by transition-metal catalysts or even under photo-induced, metal-free conditions. springernature.com

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the case of 3,4-difluorobenzoic acid, the two fluorine atoms and the carboxylic acid group are all electron-withdrawing and deactivating, making electrophilic substitution challenging. researchgate.net

However, by using highly reactive electrophilic iodinating agents, it is possible to achieve iodination. A patent describes the direct iodination of 2,3,4-trifluorobenzoic acid at the 5-position in high yield and with high regioselectivity using an iodinating agent in the presence of an oxidizing agent. google.com Similarly, 2,4-difluorobenzoic acid can be iodinated at the 5-position using NIS in a strong acid medium like trifluoromethanesulfonic acid or sulfuric acid. The reaction conditions, such as temperature, must be carefully controlled to ensure the desired regioselectivity. Another reported method for the synthesis of 2,4-difluoro-5-iodobenzoic acid involves the use of iodine and sodium percarbonate in the presence of sulfuric acid.

The directing effects of the substituents play a critical role. The fluorine atoms are ortho, para-directing, while the carboxylic acid is meta-directing. In 3,4-difluorobenzoic acid, the position C-5 is ortho to the fluorine at C-4 and meta to the carboxylic acid group. The observed regioselectivity for iodination at C-5 suggests a dominant directing effect from the fluorine at C-4.

C-H Activation Strategies for Polyhalogenated Aromatics

Directing group-assisted C-H activation has become a powerful tool for the regioselective functionalization of arenes, including complex polyhalogenated systems. nih.gov The carboxylic acid group is an effective directing group, facilitating functionalization at the ortho position. nih.gov This strategy is particularly valuable for introducing substituents onto an already crowded aromatic ring, a common challenge in the synthesis of molecules like this compound.

Iridium- and Ruthenium-based catalytic systems are prominent in this field. For instance, an Iridium(III) catalyst, [Cp*IrCl₂]₂, has been successfully employed for the ortho-C-H methylation of various benzoic acids. nih.gov This method demonstrates high functional group tolerance and complete regioselectivity, which are critical attributes when dealing with polyhalogenated substrates. nih.gov While not a direct synthesis of the iodo-substituted target, it exemplifies a C-H activation approach that could be adapted for iodination. Mechanistic studies suggest that a concerted metalation-deprotonation pathway is often involved, where the carboxylate group coordinates to the metal center, directing the C-H cleavage to the ortho position. diva-portal.org

Similarly, ruthenium-catalyzed C-H activation has been used for the synthesis of isoindolinones from benzoic acids, showcasing the versatility of the carboxylate directing group. organic-chemistry.org These reactions proceed under specific optimized conditions, highlighting the importance of catalyst, base, and solvent selection in achieving high yields. organic-chemistry.org The principles of C-H activation, particularly using transition metals like iridium and palladium, allow for the construction of complex molecules from simpler, functionalized benzoic acids. diva-portal.orgnih.gov The challenge in applying this to 3,4-difluorobenzoic acid lies in achieving selective iodination at the C5 position over the other available ortho C-H bond at the C2 position. The electronic and steric environment created by the fluorine atoms significantly influences the reactivity and selectivity of this transformation.

Photoredox and Electrochemical Synthesis Pathways

Photoredox and electrochemical methods offer green and efficient alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates, which can then participate in a variety of bond-forming reactions. nih.govd-nb.info In the context of halogenated benzoic acids, this approach has been investigated for derivatization. For example, the synthesis of alkynylbenziodoxole derivatives, which are potent alkynylation reagents, starts from substituted o-iodobenzoic acids, including a 3,4-difluoro substituted variant. nih.govbeilstein-journals.org

In these systems, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates an electron transfer process. nih.gov Research has shown that the electronic nature of substituents on the benziodoxole moiety affects reaction outcomes. In one study, using a 3,4-difluoro substituted benziodoxole derivative in a radical alkynylation reaction resulted in lower product yields compared to electron-rich derivatives. nih.govbeilstein-journals.org This highlights the electronic influence of the fluorine atoms on the reactivity of intermediates in photoredox cycles.

| Substituent on Benziodoxole Reagent | Reaction | Yield |

|---|---|---|

| 3,4-Difluoro (electron-withdrawing) | Acyl Radical Alkynylation | Decreased yield (39% when used on both components) |

| Unsubstituted | Acyl Radical Alkynylation | Baseline yield (e.g., 74%) |

| 3,4-Dimethoxy (electron-donating) | Acyl Radical Alkynylation | Increased yield (up to 80%) |

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, making it an attractive approach for organic synthesis. researchgate.net The electrochemical synthesis of carboxylic acids, including benzoic acid derivatives, can be achieved through the carboxylation of organic halides or other precursors. nih.govdiva-portal.org One method involves the electrochemical reduction of CO₂ to CO, which then participates in a palladium-catalyzed hydroxycarbonylation of aryl iodides to yield benzoic acids. diva-portal.org This approach avoids the direct handling of toxic CO gas and can be highly selective. diva-portal.org

Another electrochemical strategy is the direct reduction of polyhalogenated aryl derivatives. nih.gov While these methods often focus on dehalogenation or the synthesis of other functional groups like arylboronic esters, the principles can be applied to carboxylation reactions. The electrosynthesis of benzoic acid from chlorobenzene (B131634) has been demonstrated, illustrating the potential for converting aryl halides into their corresponding carboxylic acids under electrochemical conditions. dntb.gov.ua The success of applying such a method to produce this compound would depend on the stability of the C-I and C-F bonds under the required reductive or oxidative electrochemical potentials.

Flow Chemistry Applications in Halogenated Benzoic Acid Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and higher yields. rsc.orgbeilstein-journals.org These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time, all of which are relevant to the synthesis of halogenated compounds. rsc.orgnih.gov

The synthesis of intermediates for quinolone drugs, which often involve polyhalogenated benzoic acids like 2,4-dichloro-5-fluorobenzoic acid, has been successfully translated to continuous-flow systems. d-nb.info In one process, the carboxylic acid is first converted to a highly reactive acyl chloride using bis(trichloromethyl)carbonate (BTC), a safer alternative to phosgene. d-nb.info This activated intermediate then reacts with another component in the flow stream. This process demonstrates improved safety, reduced reaction times, and higher yields compared to batch methods. d-nb.info

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the choice of catalyst, solvent, base, temperature, and reaction time. organic-chemistry.orgrsc.org

For C-H activation reactions, the catalyst system is crucial. In a ruthenium-catalyzed synthesis of isoindolinones from benzoic acids, a screen of catalysts and additives revealed that the combination of [{Ru(p-cymene)Cl₂}₂] and a specific base was optimal for achieving high yields. organic-chemistry.org The reaction temperature is also a critical factor; for instance, rhodium-catalyzed C-H activation of some benzoic acids must be kept below 100°C to prevent undesirable decarboxylation. mdpi.com

In photoredox catalysis, the choice of photocatalyst, light source, and solvent directly impacts reaction efficiency. nih.govd-nb.info As noted in Table 1, the electronic properties of the starting materials, influenced by the fluorine substituents, can significantly affect yields, necessitating adjustments to the catalytic system to achieve optimal results. nih.govbeilstein-journals.org

For processes developed in flow chemistry, optimization focuses on parameters like flow rate, residence time, temperature, and reactor configuration. d-nb.info In the synthesis of a floxacin intermediate from a halogenated benzoic acid, the conditions were optimized to a temperature of 100°C to achieve a high conversion of 82.7%. d-nb.info

| Reaction Type | Substrate/Target Class | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Ru-Catalyzed C-H Activation | Isoindolinones from Benzoic Acids | [{Ru(p-cymene)Cl₂}₂], KOPiv | Toluene | 140°C | Good to Excellent | organic-chemistry.org |

| Flow Synthesis of Acyl Chloride | 2,4-dichloro-5-fluorobenzoyl chloride | Bis(trichloromethyl)carbonate (BTC) | Chlorobenzene | 105-110°C | High (82.7% conv. in next step) | d-nb.info |

| Photoredox Alkynylation | Alkynylation using Benziodoxole | Photocatalyst | Not specified | Not specified | 39-85% (Varies with substituents) | nih.govbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 5 Iodobenzoic Acid

Reactivity Profiles of Aromatic Fluorine Substituents

The two fluorine atoms attached to the benzene (B151609) ring significantly influence the molecule's electronic properties and susceptibility to certain reaction types.

Electronic Effects on Ring Activation/Deactivation

The fluorine substituents exert a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M or +π).

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.orglibretexts.org This effect is dominant and leads to a general decrease in electron density across the ring, making the molecule less susceptible to electrophilic aromatic substitution. This deactivating nature is compounded by the presence of two fluorine atoms as well as the electron-withdrawing carboxylic acid and iodine groups. libretexts.org

Resonance Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the aromatic π-system. quora.comquora.com This effect donates electron density to the ring, particularly at the ortho and para positions relative to the fluorine atoms. However, for fluorine, the +M effect is considerably weaker than its -I effect due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring. quora.com

The net result of these competing effects is a strong deactivation of the ring towards electrophiles. However, this pronounced electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles. wikipedia.orgdalalinstitute.com

| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity (Electrophilic) |

|---|---|---|---|

| -F | Strongest | Weakest | Deactivating |

| -Cl | Strong | Weak | Deactivating |

| -Br | Strong | Weak | Deactivating |

| -I | Weakest | Weakest | Deactivating |

Nucleophilic Aromatic Substitution Potential

The electron-poor nature of the aromatic ring in 3,4-difluoro-5-iodobenzoic acid makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction typically proceeds via an addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized across the aromatic system and is further stabilized by the strongly electron-withdrawing fluorine, iodine, and carboxylate groups. youtube.comyoutube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group. In the context of SNAr reactions, fluoride (B91410) is an effective leaving group. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

The presence of multiple electron-withdrawing groups activates the ring towards this type of substitution, making the displacement of one of the fluorine atoms by a suitable nucleophile (e.g., amines, alkoxides, azoles) a feasible synthetic transformation. dalalinstitute.comnih.gov

Reactivity Profiles of Aromatic Iodine Substituents

The carbon-iodine bond is the most labile of the carbon-halogen bonds on the ring and serves as a key site for synthetic modification.

Participation in Metal-Catalyzed Coupling Reactions

The C-I bond in this compound is highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making the iodine substituent the exclusive site of reaction under typical conditions.

Common coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. beilstein-journals.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline (B41778) derivative.

These reactions are fundamental in modern organic synthesis for building molecular complexity from relatively simple precursors. researchgate.netdntb.gov.ua

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-Aryl |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Alkene |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | Aryl-Amine |

| Stille | R-Sn(R')₃ | Pd(0) catalyst | Aryl-Aryl/Vinyl |

Precursor to Hypervalent Iodine Reagents and their Reactivity

The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent state, typically iodine(III) or iodine(V). tcichemicals.comprinceton.edu This transformation yields versatile reagents with unique reactivity.

A common method to access hypervalent iodine(III) compounds involves the oxidation of the iodoarene. For example, reaction with peracetic acid in acetic acid can yield a (diacetoxyiodo)arene derivative. arkat-usa.org Subsequent ligand exchange can provide access to a wide range of other hypervalent iodine(III) reagents.

[Bis(acyloxy)iodo]arenes (e.g., ArI(OAc)₂): These compounds are powerful oxidizing agents, capable of performing a variety of transformations, such as the oxidation of alcohols to aldehydes or ketones. tcichemicals.comarkat-usa.org

(Difluoroiodo)arenes (ArIF₂): These reagents can be synthesized from iodoarenes using fluorinating agents. acs.orgnih.gov They can act as electrophilic fluorinating agents.

Iodonium Salts (Ar₂I⁺X⁻): These compounds are excellent arylating reagents. acs.orgnih.gov

The reactivity of these hypervalent iodine reagents stems from the facile reductive elimination of the iodobenzene (B50100) moiety, which is an excellent leaving group, allowing for the transfer of ligands to a substrate. princeton.edu

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can undergo a wide array of transformations. Standard reactions applicable to this compound include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer-Speier esterification) yields the corresponding ester. wikipedia.orgquizlet.com This is often done to protect the carboxylic acid or to modify the molecule's solubility and electronic properties.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine. Direct coupling with an amine using a peptide coupling reagent is also a common method. quizlet.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh thermal or catalytic conditions.

These transformations allow for the incorporation of the 3,4-difluoro-5-iodophenyl scaffold into a diverse range of larger, more complex molecules. nih.gov

Esterification and Amidation Pathways

The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis. These reactions proceed through nucleophilic acyl substitution, where a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of an ester or an amide, respectively.

Esterification of this compound is typically carried out by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism, known as Fischer-Speier esterification, involves the initial protonation of the carbonyl oxygen by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the corresponding ester. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

The reaction rate is influenced by the steric hindrance around the carboxylic acid and the alcohol, as well as the electronic properties of the substituents on the benzoic acid ring. The presence of two fluorine atoms and a bulky iodine atom on the aromatic ring of this compound can introduce steric hindrance, potentially slowing down the reaction rate compared to unsubstituted benzoic acid.

Amidation of this compound involves its reaction with a primary or secondary amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This intermediate then readily reacts with the amine to form the amide bond.

Decarboxylation Reactions and their Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures and often the presence of a catalyst. The stability of the resulting aryl anion or aryl radical intermediate is a crucial factor in determining the feasibility and rate of decarboxylation.

The mechanism of decarboxylation of benzoic acid derivatives can proceed through different pathways depending on the reaction conditions and the nature of the substituents on the aromatic ring.

Thermal Decarboxylation: In the absence of a catalyst, thermal decarboxylation of benzoic acids is generally difficult and requires very high temperatures. The reaction is thought to proceed through the formation of an unstable aryl anion intermediate after the loss of CO₂. The presence of electron-withdrawing groups on the aromatic ring can stabilize this anion, thereby facilitating decarboxylation. In the case of this compound, the two fluorine atoms and the iodine atom are electron-withdrawing through their inductive effects, which should favor decarboxylation compared to unsubstituted benzoic acid.

Catalytic Decarboxylation: The use of catalysts can significantly lower the temperature required for decarboxylation. Copper and its salts are commonly used catalysts for the decarboxylation of aromatic carboxylic acids. The mechanism is believed to involve the formation of a copper carboxylate salt. This salt can then undergo decomposition, possibly through a cyclic transition state, to yield the corresponding aryl-copper species, which is then protonated to give the decarboxylated product.

Another catalytic approach involves palladium-catalyzed protodecarboxylation. In this process, the carboxylic acid is converted into an aryl-palladium intermediate, which then undergoes protodemetallation to yield the decarboxylated arene. The efficiency of these catalytic systems can be influenced by the steric and electronic properties of the substituents on the benzoic acid ring.

For polyhalogenated benzoic acids, the conditions for decarboxylation can be quite specific. For instance, the decarboxylation of other fluorinated benzoic acids has been achieved by heating in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), sometimes in the presence of a base or a metal catalyst.

Synergistic Effects of Multiple Halogen Substituents on Reactivity

The presence of three halogen substituents—two fluorine atoms and one iodine atom—on the benzoic acid ring of this compound results in a complex interplay of electronic and steric effects that significantly influences its reactivity. These effects are not merely additive but can be synergistic, leading to unique chemical properties.

In addition to the inductive effect, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). For fluorine, the +M effect is relatively weak due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the benzene ring. For iodine, the +M effect is even weaker due to the larger size of its 5p orbital. The net electronic effect of the halogen substituents is a combination of these opposing inductive and resonance effects. In the case of this compound, the strong -I effect of the three halogens dominates, making the aromatic ring electron-deficient. This has several consequences for reactivity:

Increased Acidity: The electron-withdrawing nature of the halogens stabilizes the conjugate base, making this compound a stronger acid than benzoic acid.

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient ring is less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing groups can stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, making the compound more reactive towards nucleophiles, particularly at the positions ortho and para to the electron-withdrawing groups.

Steric Effects: The presence of the bulky iodine atom at the 5-position and a fluorine atom at the 4-position can create steric hindrance around the adjacent reaction centers. This steric bulk can influence the rate of reactions involving the carboxylic acid group, such as esterification and amidation, by impeding the approach of nucleophiles. Furthermore, steric effects can play a role in directing the regioselectivity of certain reactions.

The combination of these electronic and steric effects is synergistic. For instance, the strong inductive withdrawal of the fluorine atoms enhances the electrophilicity of the ring, which, in concert with the potential for the iodine to act as a leaving group in certain reactions, can lead to complex reactivity patterns.

Reaction Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are dictated by the nature of the substituents on the aromatic ring. While specific experimental data for this compound is scarce, general principles of physical organic chemistry allow for qualitative and semi-quantitative predictions.

Reaction Kinetics: The rate of a chemical reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Decarboxylation: The rate of decarboxylation is highly dependent on the stability of the intermediate formed upon loss of CO₂. For a mechanism involving an aryl anion, the electron-withdrawing fluorine and iodine atoms will stabilize the negative charge, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzoic acid. Kinetic studies on the decarboxylation of other halogenated benzoic acids have shown a correlation between the electron-withdrawing nature of the substituents and the rate of reaction.

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction determine the position of equilibrium.

Data Table: Physicochemical and Reactivity Descriptors

| Compound Name | Formula | Molecular Weight ( g/mol ) | pKa (predicted) | Hammett σ (para-F) | Hammett σ (meta-F) | Hammett σ (meta-I) |

| This compound | C₇H₃F₂IO₂ | 283.99 | ~2.5-3.0 | +0.06 | +0.34 | +0.35 |

| Benzoic acid | C₇H₆O₂ | 122.12 | 4.20 | 0 | 0 | 0 |

Computational and Theoretical Studies on Difluoroiodobenzoic Acid Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the behavior of substituted benzoic acids. mdpi.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of different molecular states. mdpi.comuc.pt These calculations are crucial for understanding the fundamental properties of the molecule in its isolated state. mdpi.com

The electronic properties of 3,4-Difluoro-5-iodobenzoic acid are significantly influenced by its substituents. The fluorine and iodine atoms, being highly electronegative, and the carboxylic acid group, acting as an electron-withdrawing group, shape the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of frontier molecular orbitals is essential for assessing the electron donor/acceptor potential of the molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For related aromatic compounds, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. uci.edu In this compound, the electronegative fluorine and oxygen atoms would lower the energy of the molecular orbitals. uci.edu The iodine atom, with its available p-orbitals, can also participate in the molecular orbital framework, influencing the electronic transitions and reactivity, for instance, in coupling reactions where the C-I bond is targeted.

| Property | Description | Influencing Factors |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Influenced by the π-system of the benzene ring and lone pairs on oxygen and halogen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Lowered by the electron-withdrawing carboxylic acid and fluorine groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A larger gap implies higher stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface maps the electrostatic potential onto a surface of constant electron density. uni-muenchen.desite.com

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). unil.ch

Negative Regions : The most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack and hydrogen bond acceptance. unil.chresearchgate.net

Positive Regions : Regions of positive potential are anticipated around the acidic hydrogen of the carboxyl group, making it susceptible to deprotonation and interaction with nucleophiles. uni-muenchen.de The fluorine and iodine atoms also contribute to the electrostatic landscape, with their electronegativity creating localized charge distributions that influence intermolecular interactions. researchgate.net Visualizing the MEP helps in understanding how the molecule will interact with other molecules, including solvents, receptors, or reactants. uni-muenchen.desite.com

Conformational Analysis and Tautomerism

The flexibility of the carboxylic acid group gives rise to different conformers, and the possibility of proton migration can lead to tautomeric forms.

Like other benzoic acids, this compound has key conformational degrees of freedom associated with the rotation around the exocyclic C-C and C-O bonds. mdpi.com Theoretical calculations on related ortho-substituted fluorobenzoic acids show that these molecules typically have two main types of conformers: a lower-energy cis form and a higher-energy trans form, defined by the O=C-O-H dihedral angle being near 0° and 180°, respectively. uc.pt

The cis conformer is generally more stable. nih.gov For di-substituted benzoic acids, the relative energies of the conformers are determined by a balance of stabilizing interactions (like weak hydrogen bonds) and steric repulsions between the carboxylic group and the adjacent ring substituents. uc.pt In the case of this compound, the fluorine atom at position 4 and the iodine at position 5 would create a specific energetic landscape. The trans conformer is often significantly higher in energy, for example by over 14 kJ·mol⁻¹ in some fluorinated benzoic acids. nih.gov The energy barriers for interconversion between conformers can also be calculated, providing insight into their dynamic behavior. uc.pt The presence of fluorine atoms can influence the crystal packing, potentially favoring structures that are higher-energy forms for the unsubstituted parent compound, benzoic acid. researchgate.net

| Conformer | O=C-O-H Dihedral Angle (°) | Relative Energy (kJ·mol⁻¹) | Key Feature |

|---|---|---|---|

| cis-II | ~0 | 0.00 | Most stable form, C-H···O= interaction |

| cis-I | ~0 | 2.82 | Weaker C-H···OH interaction |

| trans-II | ~180 | 10.2 | Stabilized by intramolecular O-H···F hydrogen bond |

| trans-I | ~180 | 14.87 | Non-planar, destabilized by repulsions |

Hydrogen bonding is a dominant intermolecular force for benzoic acids, typically leading to the formation of centrosymmetric dimers in the solid state through O-H···O bonds between the carboxyl groups of two molecules. researchgate.net This dimerization is a common feature observed in the crystal structures of many substituted benzoic acids. researchgate.net

Intramolecular hydrogen bonds can also occur, significantly affecting the stability of certain conformers. nih.govmdpi.com In conformers where the hydroxyl group of the carboxylic acid is oriented towards an adjacent halogen, an intramolecular O-H···X (where X is F) bond can form. uc.pt This interaction can stabilize an otherwise high-energy trans conformer. uc.pt However, for an intramolecular bond to form with the fluorine at the 4-position in this compound, the geometry is likely unfavorable. Therefore, intermolecular hydrogen bonding to form dimers is expected to be the predominant interaction in the condensed phase. researchgate.netnih.gov The competition between forming an internal hydrogen bond versus forming two intermolecular hydrogen bonds with a protic solvent is a key factor determining the conformational preference in solution. nih.gov

Theoretical Insights into Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical calculations can map out the reaction pathways.

For example, in iodination reactions, hypervalent iodine reagents are often used. uab.cat Theoretical studies can model the activation of these reagents and the subsequent electrophilic attack on the aromatic ring. Similarly, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) where the iodine atom is substituted, DFT calculations can clarify the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Studies on related reactions, such as the copper-catalyzed trifluoromethylation of aryl iodides, propose mechanisms involving the formation of radical intermediates. cas.cn A plausible mechanism might involve the reduction of a reagent by a Cu(I) catalyst to generate a reactive radical. cas.cnresearchgate.net Computational modeling of such pathways involves locating the transition state structures and calculating their energies to determine the activation barriers, thereby providing a detailed understanding of the reaction's feasibility and kinetics. scholaris.ca

Computational Prediction of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a commonly employed method for these predictions. uc.pt By calculating various molecular descriptors, a quantitative structure-reactivity relationship (QSRR) can be established, providing insights into the compound's behavior in chemical reactions.

The unique substitution pattern of this compound, with two fluorine atoms and one iodine atom on the benzoic acid framework, significantly influences its electronic properties and, consequently, its reactivity. The fluorine atoms, being highly electronegative, and the iodine atom, with its potential for halogen bonding and as a leaving group, create a complex electronic environment. This arrangement enhances its reactivity and binding affinity to various biological targets.

Key aspects of its reactivity that can be computationally predicted include:

Acidity (pKa): The electron-withdrawing effects of the fluorine and iodine atoms are expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. Computational models can predict the pKa value by calculating the energy difference between the acid and its conjugate base.

Electrophilic and Nucleophilic Sites: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites susceptible to attack by other reagents.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound. For instance, it can be used to study the transition states and activation energies for substitution reactions, where the iodine atom is replaced by other functional groups, or for coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds. The presence of a strongly electron-withdrawing group, such as a nitro group, in a similar benziodoxolone ring has been shown to dramatically increase the rate of substitution, an effect that can be rationalized through computational studies of the reaction pathways.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its tendency to participate in chemical reactions. A smaller gap generally implies higher reactivity.

While specific QSRR studies for this compound are not extensively detailed in the public domain, the principles are well-established. Data-driven workflows that use only structural information as input are emerging as a powerful tool for real-time reactivity predictions. acs.org These methods, when applied to a series of related halogenated benzoic acids, can build accurate and interpretable models to forecast the reactivity of new compounds within this chemical space.

Modeling Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a variety of intermolecular interactions, which dictate the crystal packing arrangement. Computational modeling is an invaluable tool for understanding and predicting these interactions and the resulting crystal lattice.

The primary intermolecular interaction in the crystal structure of benzoic acids is typically the formation of hydrogen-bonded dimers between the carboxylic acid groups. mdpi.com In addition to this, the halogen atoms in this compound introduce the possibility of other significant non-covalent interactions, namely halogen bonds and C-H···F interactions. researchgate.netnih.gov

Computational approaches to modeling these interactions and the crystal packing include:

Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal structures of a molecule from its chemical diagram. These methods generate a multitude of possible packing arrangements and rank them based on their calculated lattice energies. This allows for the exploration of the structural landscape of the compound. For instance, studies on fluorinated benzoic acids have shown that their experimental crystal structures can correspond to higher-energy computed structures of benzoic acid itself, indicating that halogen substitution can make these alternative packing motifs accessible. researchgate.net

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal. It maps various properties onto the surface, such as the distance to the nearest nucleus inside and outside the surface, to identify and characterize different types of interactions like hydrogen bonds and halogen bonds. uc.ptresearchgate.net

Energy Decomposition Analysis: Methods like the CE-B3LYP energy decomposition model can be used to calculate the energy of intermolecular interactions and dissect them into their electrostatic, exchange-repulsion, dispersion, and induction components. uc.pt This provides a deeper understanding of the nature and strength of the forces holding the crystal together.

In the case of this compound, the interplay between the strong carboxylic acid hydrogen bonds and the potentially weaker but structurally significant halogen bonds (I···O or I···N, if a suitable acceptor is present) and C-H···F interactions will determine the final crystal structure. nih.gov The crystal structure of the related 3,4-difluorobenzoic acid (34DFBA) has been observed to adopt a structure similar to unsubstituted benzoic acid, featuring an F···F contact. researchgate.net The introduction of the larger, more polarizable iodine atom at the 5-position would likely lead to a different packing arrangement, possibly involving halogen bonding to the carboxylic oxygen or other suitable acceptors.

The table below summarizes the key intermolecular interactions that can be modeled in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Computational Method | Significance in Crystal Packing |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | DFT, Energy Decomposition Analysis | Primary motif, forms dimers |

| Halogen Bond | C-I | O=C, F, I | DFT, Hirshfeld Surface Analysis | Directional interaction influencing packing |

| Hydrogen Bond | C-H | F, O | Hirshfeld Surface Analysis | Weaker interactions, contribute to stability |

| π-π Stacking | Benzene Ring | Benzene Ring | DFT, CSP | Can influence layer stacking |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 3,4-Difluoro-5-iodobenzoic acid from reaction mixtures, starting materials, and potential impurities. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, owing to its high resolution and sensitivity. Method development typically involves a systematic approach to optimize the separation of the target compound from any related substances.

A common starting point in HPLC method development is the use of a scouting gradient. lcms.cz This involves running a broad linear gradient, for instance, from a low to a high percentage of organic solvent, to determine the approximate elution conditions. lcms.czchromatographyonline.com For aromatic carboxylic acids like this compound, reversed-phase HPLC is the most prevalent mode.

Key parameters that are systematically optimized during method development include the stationary phase, mobile phase composition, pH, and detection wavelength. C18 columns are a popular choice for the stationary phase due to their hydrophobicity, which allows for good retention of aromatic compounds. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.czchromatographyonline.com The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention time. Acidic mobile phases, often containing additives like formic acid or trifluoroacetic acid, are typically used to suppress the ionization of the carboxyl group, leading to better peak shape and retention. chromatographyonline.com

A patent for the related compound 2,3,4-trifluoro-5-iodobenzoic acid describes an HPLC method that achieved a purity of 99.03%. google.comgoogle.com While specific conditions for this compound may vary, a similar approach would be effective. Ultraviolet (UV) detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of the analyte. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Halogenated Benzoic Acid

| Parameter | Typical Setting | Purpose |

| Column | C18, 150 mm x 4.6 mm, 3 µm | Provides hydrophobic interaction for retention of the aromatic acid. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 15 minutes | To separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Affects retention time and peak shape. |

| Detection | UV at 220 nm | Monitors the elution of the compound based on its absorbance. |

| Injection Volume | 5 µL | The amount of sample introduced into the system. |

Note: This table represents a typical starting point for method development and is based on common practices in reversed-phase HPLC for aromatic acids.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the polar nature of the carboxylic acid group. Aromatic carboxylic acids tend to exhibit poor peak shape and may not elute from the GC column under typical conditions.

To overcome this limitation, derivatization is required to convert the non-volatile benzoic acid into a more volatile and thermally stable derivative. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. These esters are significantly more volatile and less polar, making them amenable to GC analysis.

Once derivatized, the resulting volatile compound can be separated and quantified using a standard GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity phase) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte.

Ion Exclusion Chromatography for Aromatic Carboxylic Acids

Ion Exclusion Chromatography (IEC) is a specialized liquid chromatographic technique that is particularly well-suited for the separation of weak inorganic and organic acids from non-ionic or cationic species. nih.govresearchgate.net The determination of aromatic acids by IEC can be challenging due to potential peak tailing and long retention times for hydrophobic solutes. nih.govresearchgate.net

In IEC, the stationary phase is typically a high-capacity cation exchange resin in the H+ form. nih.gov The separation mechanism is based on the Donnan exclusion principle, where ionic species are excluded from the pores of the resin, while non-ionic or weakly ionized species can penetrate the pores and are retained. researchgate.net Dilute strong acids, such as sulfuric acid, are often used as the mobile phase to suppress the dissociation of the analyte acids. researchgate.netresearchgate.net

Several approaches have been developed to improve the separation of aromatic carboxylic acids by IEC. nih.gov These include the use of hydrophilic cation exchange resins, the addition of organic modifiers like methanol or heptanol (B41253) to the mobile phase, and the application of vacancy ion-exclusion chromatography. nih.govresearchgate.netnih.gov In vacancy IEC, the sample itself is used as the mobile phase, and an injection of a weaker solvent creates "vacancy" peaks that can be detected with high sensitivity. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bbhegdecollege.com For this compound, both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming its structure.

In the ¹H NMR spectrum, one would expect to observe signals for the two aromatic protons. The chemical shifts, splitting patterns (multiplicities), and coupling constants of these protons would be influenced by the surrounding fluorine and iodine substituents. The proton on the carbon between the two fluorine atoms and the proton adjacent to the iodine and carboxylic acid groups would have distinct chemical shifts and would likely appear as doublets or more complex multiplets due to coupling with the fluorine atoms.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on their chemical environment, with the carbon atom of the carboxylic acid group appearing at a characteristic downfield shift. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. researchgate.net The molecular weight of this compound is 284.00 g/mol .

In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M+) would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (COOH), the iodine atom (I), and potentially fluorine atoms (F). The relative abundance of the fragment ions can help to piece together the structure of the molecule. The study of fragmentation mechanisms of related halogenated compounds can aid in the interpretation of the mass spectrum. acs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 284 | [C₇H₃F₂IO₂]⁺ | Molecular Ion (M⁺) |

| 239 | [C₇H₂F₂I]⁺ | Loss of the carboxyl group (-COOH) |

| 157 | [C₇H₃F₂O₂]⁺ | Loss of the iodine atom (-I) |

| 112 | [C₆H₂F₂]⁺ | Loss of iodine and the carboxyl group |

Note: This table represents predicted fragmentation patterns and the actual observed fragments may vary depending on the ionization technique and energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By analyzing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint of the compound. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive studies of substituted benzoic acids and halogenated aromatic compounds. nih.govresearchgate.netuc.pt

The key functional groups in this compound each produce characteristic bands:

Carboxylic Acid Group (-COOH): This group is readily identifiable. A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching vibration, which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids. asianpubs.org The C=O (carbonyl) stretching vibration gives rise to a very intense and sharp band, typically found in the region of 1680-1710 cm⁻¹ for aromatic acids. Other vibrations include the C-O stretch and O-H bend, which appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively. acs.org

Aromatic Ring: The benzene (B151609) ring itself has several characteristic vibrations. C-H stretching modes typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range.

Carbon-Halogen Bonds: The vibrations associated with the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are also key identifiers. The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ region of the IR spectrum. The C-I stretching vibration is expected at a much lower frequency, generally in the 500-600 cm⁻¹ range, due to the larger mass of the iodine atom.

The following table summarizes the expected vibrational frequencies for the primary functional groups of this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| Aromatic C-F | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-I | C-I Stretch | 500 - 600 | Medium to Weak |

This table is generated based on typical frequency ranges for the specified functional groups in related aromatic compounds. researchgate.netuc.pttandfonline.com

Hyphenated Techniques for Enhanced Analytical Performance (e.g., HPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer superior analytical performance for complex samples. boku.ac.atresearchgate.net For this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for its separation, identification, and quantification. rsc.orgactascientific.com

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically employed for the analysis of halogenated benzoic acids. chromatographyonline.com In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, run in a gradient elution mode to ensure good separation and peak shape. rsc.org To improve chromatographic performance for this acidic analyte, a mobile phase modifier is crucial. Acids like formic acid, trifluoroacetic acid (TFA), or difluoroacetic acid (DFA) are often added at low concentrations (e.g., 0.1%) to suppress the ionization of the carboxylic acid group, leading to more symmetrical peaks and reproducible retention times. sigmaaldrich.com

Mass Spectrometry (MS): The eluent from the HPLC column is directed into the mass spectrometer, which serves as a highly sensitive and specific detector. bac-lac.gc.ca Electrospray ionization (ESI) is the most suitable ionization technique for this compound. Given its acidic nature, ESI would be operated in negative ion mode, where the carboxylic acid readily loses a proton to form the deprotonated molecule [M-H]⁻.

For this compound (molecular formula C₇H₃F₂IO₂), the exact mass of the neutral molecule is 283.9169 g/mol . In negative mode ESI-MS, the expected ion would be:

[C₇H₂F₂IO₂]⁻: with a calculated m/z of 282.9091

Using a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the measurement of the ion's mass with high accuracy, which serves to confirm the elemental composition and unambiguously identify the compound. chemrxiv.org

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. americanpharmaceuticalreview.com For this compound, derivatization can be employed to increase volatility for gas chromatography (GC) or to enhance detectability in HPLC. americanpharmaceuticalreview.comnih.gov

Esterification for GC Analysis: Carboxylic acids are generally not volatile enough for direct analysis by GC. gcms.cz A common derivatization strategy is esterification, where the carboxylic acid is converted into its corresponding ester (e.g., methyl or ethyl ester). This reaction increases the volatility of the analyte, making it amenable to GC separation and detection. Reagents such as methanol or ethanol (B145695) in the presence of an acidic catalyst are typically used. gcms.cz

Derivatization for Enhanced HPLC Detection: While the native molecule can be detected by HPLC-UV, derivatization can be used to introduce a strongly absorbing or fluorescent tag, significantly lowering the limit of detection. This is particularly useful for trace analysis. A notable strategy involves using nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl). nih.gov This reagent reacts with the carboxylic acid group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting derivative has a strong chromophore that absorbs at a higher wavelength (e.g., around 390-400 nm), where interference from most sample matrices is minimal. nih.gov

The following table details common derivatization strategies applicable to this compound.

| Reagent | Resulting Derivative | Analytical Technique | Advantage |

| Methanol / HCl | Methyl Ester | Gas Chromatography (GC) | Increases volatility for GC analysis. gcms.cz |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | GC with Electron Capture Detector (GC-ECD) | Creates a derivative with high response in ECD for trace-level quantification. greyhoundchrom.com |

| 2-Nitrophenylhydrazine (2-NPH) / EDC | 2-NPH Hydrazide | HPLC-UV/DAD | Adds a strong chromophore, enhancing UV detection and specificity. nih.gov |

This table outlines potential derivatization strategies based on established methods for carboxylic acids. nih.govgcms.czgreyhoundchrom.com

Applications in Chemical Sciences and Materials Development

Role as a Synthetic Intermediate for Complex Molecules

3,4-Difluoro-5-iodobenzoic acid is a key intermediate in the synthesis of a wide range of complex organic molecules. The reactivity of its functional groups can be selectively exploited to build intricate molecular architectures, particularly those containing fluorine and iodine, which are known to impart unique biological and material properties.

Halogenated benzoic acids, including fluorinated and iodinated derivatives, are important precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, the closely related compound 2,3,4-trifluoro-5-iodobenzoic acid serves as a crucial intermediate for producing diphenylamine (B1679370) derivatives with anticancer properties and for synthesizing quinolone carboxylic acids, which are effective antimicrobial and antiviral agents google.comgoogle.com.

The synthetic utility of these compounds often lies in the sequential and regioselective manipulation of their functional groups. The iodine atom can be replaced or coupled through various cross-coupling reactions, while the carboxylic acid and fluorine atoms can direct further substitutions on the aromatic ring or be involved in other transformations. This strategic functionalization allows for the construction of complex fluorinated aromatic scaffolds that are central to the development of new bioactive compounds.

Table 1: Examples of Complex Molecules Derived from Fluorinated Iodobenzoic Acids This table is illustrative and based on the applications of similar compounds.

| Precursor Compound | Resulting Molecular Scaffold | Potential Application |

| 2,3,4-Trifluoro-5-iodobenzoic acid | Diphenylamine derivatives | Anticancer agents google.comgoogle.com |

| 2,3,4-Trifluoro-5-iodobenzoic acid | Quinolone carboxylic acids | Antimicrobial/antiviral agents google.comgoogle.com |

| This compound | Substituted biaryls | Intermediates in organic synthesis |

| This compound | Fluorinated polycyclic aromatics | Materials science, medicinal chemistry |

The presence of an iodine atom makes this compound a valuable building block for the synthesis of iodinated heterocyclic compounds. Iodine-mediated electrophilic cyclization is a powerful strategy for constructing various heterocycles rsc.org. In such reactions, the iodine atom acts as an electrophile that activates a nearby unsaturated bond (like an alkyne or alkene), leading to the formation of a new ring.

Furthermore, hypervalent iodine reagents, such as those derived from o-iodoxybenzoic acid (IBX), are widely used to mediate the cyclization of unsaturated amides and other substrates to form a plethora of heterocyclic structures, including lactams and cyclic urethanes scripps.edunih.gov. The difluoro-iodobenzoic acid core can be incorporated into substrates for these reactions, leading to the formation of complex, fluorinated, and iodinated heterocyclic systems that are of interest in medicinal chemistry and materials science.

Contributions to Advanced Materials Science

The unique electronic and intermolecular interaction properties endowed by the fluorine and iodine atoms of this compound make it a promising component in the development of advanced materials.

While direct polymerization of this compound is not widely documented, its functional groups offer potential for its use in polymer science. The carboxylic acid group can be converted into other functional groups, such as esters or amides, that are suitable for polymerization reactions. For example, it could be envisioned as a comonomer in the synthesis of specialty polyesters or polyamides, where its incorporation would introduce fluorine and iodine into the polymer backbone, potentially enhancing thermal stability, chemical resistance, and refractive index.

Additionally, the reactivity of the C-I and C-F bonds can be exploited for post-polymerization modification. For instance, the iodine atom can be a site for atom transfer radical polymerization (ATRP) or other coupling reactions to graft polymer chains onto the aromatic ring.

The field of crystal engineering utilizes specific intermolecular interactions to design and construct ordered solid-state architectures from molecular building blocks rsc.orgrsc.org. This compound is an excellent candidate for such applications due to its ability to form multiple, predictable non-covalent interactions.

The carboxylic acid group readily forms strong and directional hydrogen bonds, often leading to the formation of dimers or chains. The iodine atom can participate in halogen bonding, a non-covalent interaction where the iodine acts as a Lewis acid and interacts with a Lewis base (e.g., a nitrogen or oxygen atom). The fluorine atoms can also engage in weaker hydrogen bonds and other dipole-dipole interactions. The interplay of these interactions allows for the rational design of complex supramolecular assemblies, such as one-, two-, or three-dimensional networks. These materials can have applications in areas such as gas storage, separation, and catalysis.

Table 2: Potential Intermolecular Interactions of this compound in Supramolecular Assemblies

| Functional Group | Type of Interaction | Role in Assembly |

| Carboxylic Acid | Hydrogen Bonding | Formation of dimers, chains, and networks |

| Iodine Atom | Halogen Bonding | Directional interaction with Lewis bases |

| Fluorine Atoms | Weak Hydrogen Bonding, Dipole-Dipole | Fine-tuning of crystal packing and properties |

The carboxylic acid group of this compound provides a convenient anchor for its attachment to various surfaces, such as metal oxides or nanoparticles nih.gov. This surface functionalization can be used to tailor the surface properties of materials. For example, attaching a layer of this molecule to a surface would create a fluorinated interface, which could impart hydrophobicity, oleophobicity, and low surface energy.

Such modified surfaces could have applications in self-cleaning coatings, anti-fouling materials, and specialized sensors. Furthermore, the functionalized surface could serve as a platform for further chemical modifications via the iodine atom. In the context of adsorption, materials functionalized with this molecule could exhibit selective adsorption of certain analytes due to the specific interactions afforded by the fluorinated and iodinated aromatic ring mdpi.commdpi.com. For instance, biochar modified with acidic groups has shown enhanced adsorption of heavy metals from aqueous solutions mdpi.com.

Utility in Agrochemicals Research as a Precursor

This compound represents a key building block in the exploratory synthesis of novel agrochemicals. While specific, publicly documented pathways from this exact precursor to commercialized agrochemicals are proprietary, its structural motifs are highly relevant to modern agrochemical design. Halogenated and, particularly, fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including herbicides, fungicides, and insecticides. google.com

Furthermore, the presence of both a carboxylic acid group and an iodine atom provides two distinct points for chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, while the iodine atom serves as a reactive handle for introducing more complex molecular fragments, often through cross-coupling reactions. This versatility allows chemists to generate diverse libraries of compounds for biological screening. Research into new fungicidal compounds, for instance, often involves the synthesis of complex heterocyclic structures, which can be constructed upon foundational aromatic precursors like this compound. Similarly, the benzoyl group, derivable from this acid, is a core component of certain classes of herbicides, such as benzoylpyrazoles.

Table 1: Potential Agrochemical Scaffolds Derivable from Halogenated Benzoic Acids

| Agrochemical Class | Relevant Structural Feature | Role of Precursor |

|---|---|---|

| Herbicides | Substituted Picolinic Acids | Provides the substituted aromatic ring. |

| Fungicides | Complex Heterocycles (e.g., Strobilurins) | Acts as a foundational building block for the aromatic portion. |

| Herbicides | Benzoylpyrazoles | Serves as the source of the benzoyl moiety. |

| Insecticides | Fluorinated Aromatics | Introduces fluorine to enhance potency and stability. |

Other Emerging Applications in Organic Chemistry

Beyond its potential in agrochemicals, this compound is a valuable reagent in the broader field of organic chemistry, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science. Its utility stems from the specific reactivity conferred by its functional groups.

A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstone methods in modern organic synthesis for the formation of new carbon-carbon bonds. libretexts.orgnobelprize.orgharvard.edu The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these catalytic cycles, readily undergoing oxidative addition to a palladium(0) complex, which is often the rate-determining step of the reaction. libretexts.org This high reactivity allows for coupling under mild conditions with a high degree of functional group tolerance.